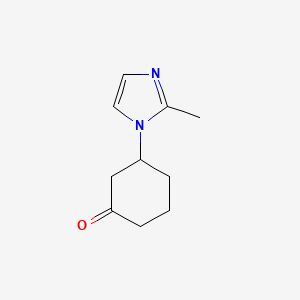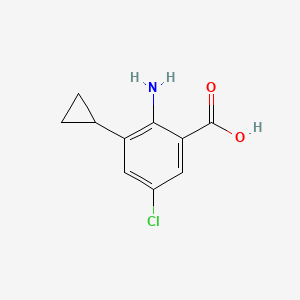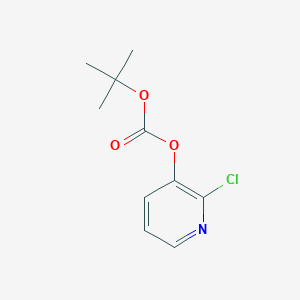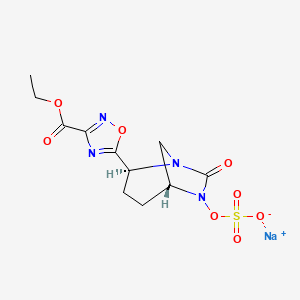
2-Isothiocyanato-3-methyl-benzoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isothiocyanato-3-methyl-benzoic acid methyl ester is an organic compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol . This compound is known for its unique chemical structure, which includes an isothiocyanate group attached to a methyl-substituted benzoic acid methyl ester. It is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
The synthesis of 2-Isothiocyanato-3-methyl-benzoic acid methyl ester typically involves the reaction of 3-methylbenzoic acid with thiophosgene (CSCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with thiophosgene to form the isothiocyanate group . The overall reaction can be summarized as follows:
-
Formation of Acyl Chloride: : [ \text{3-Methylbenzoic acid} + \text{SOCl}_2 \rightarrow \text{3-Methylbenzoyl chloride} + \text{SO}_2 + \text{HCl} ]
-
Formation of Isothiocyanate: : [ \text{3-Methylbenzoyl chloride} + \text{CSCl}_2 + \text{Pyridine} \rightarrow \text{this compound} + \text{Pyridine-HCl} ]
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-Isothiocyanato-3-methyl-benzoic acid methyl ester undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives. [ \text{R-NH}_2 + \text{this compound} \rightarrow \text{R-NH-C(S)-NH-3-methyl-benzoic acid methyl ester} ]
-
Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid. [ \text{this compound} + \text{H}_2\text{O} \rightarrow \text{2-Isothiocyanato-3-methyl-benzoic acid} + \text{MeOH} ]
-
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Wissenschaftliche Forschungsanwendungen
2-Isothiocyanato-3-methyl-benzoic acid methyl ester has several applications in scientific research:
Biology: The compound’s reactivity with nucleophiles makes it useful in labeling and modifying biomolecules, such as proteins and peptides.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Isothiocyanato-3-methyl-benzoic acid methyl ester involves its reactivity with nucleophiles, such as amino groups in proteins and peptides. The isothiocyanate group forms covalent bonds with nucleophilic sites, leading to the formation of thiourea derivatives. This reactivity is exploited in various biochemical assays and labeling techniques .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Isothiocyanato-3-methyl-benzoic acid methyl ester include other isothiocyanate derivatives, such as:
Phenyl isothiocyanate: Used in peptide synthesis and as a reagent for the Edman degradation method.
Allyl isothiocyanate: Known for its pungent odor and use in mustard oil.
Methyl isothiocyanate: Used as a soil fumigant and pesticide.
Compared to these compounds, this compound is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with biological targets .
Eigenschaften
Molekularformel |
C10H9NO2S |
|---|---|
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
methyl 2-isothiocyanato-3-methylbenzoate |
InChI |
InChI=1S/C10H9NO2S/c1-7-4-3-5-8(10(12)13-2)9(7)11-6-14/h3-5H,1-2H3 |
InChI-Schlüssel |
BJXZUYJEDFTYIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)OC)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13914137.png)
![Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate](/img/structure/B13914140.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13914144.png)







![(9aS)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13914186.png)


![2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one](/img/structure/B13914191.png)
